molecular formula C12H15F3N2 B12072760 5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine

5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12072760
M. Wt: 244.26 g/mol
InChI Key: OMCUJWADRXMRMJ-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with cyclohexylamine in the presence of a palladium catalyst and a base . The reaction is carried out in a solvent such as 1,4-dioxane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts, solvents, and reaction parameters is crucial for scaling up the production.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclohexyl group may contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the cyclohexyl and trifluoromethyl groups, which can impart distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

5-cyclohexyl-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-6-9(7-17-11(10)16)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,16,17)

InChI Key

OMCUJWADRXMRMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(N=C2)N)C(F)(F)F

Origin of Product

United States

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